molecular formula C22H21NO3 B12809578 1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate CAS No. 7142-63-4

1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate

Katalognummer: B12809578
CAS-Nummer: 7142-63-4
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: MCEIWKGVRRBRRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 47940 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of NSC 47940 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

NSC 47940 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Wissenschaftliche Forschungsanwendungen

NSC 47940 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, NSC 47940 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrial applications include its use in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of NSC 47940 involves its interaction with specific molecular targets within biological systems. These interactions can affect various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which NSC 47940 is used. For example, in medicinal applications, it may interact with enzymes or receptors involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

NSC 47940 can be compared to other similar compounds to highlight its unique properties. Similar compounds include those with similar chemical structures or those that interact with similar biological targets. The uniqueness of NSC 47940 lies in its specific chemical structure, which allows it to interact with biological systems in a distinct manner. This makes it a valuable compound for scientific research and potential therapeutic applications.

Similar Compounds:
  • NSC 125973
  • NSC 181339-01
  • NSC 47940H

These compounds share some similarities with NSC 47940 but also have distinct differences that make each one unique in its own right.

Eigenschaften

CAS-Nummer

7142-63-4

Molekularformel

C22H21NO3

Molekulargewicht

347.4 g/mol

IUPAC-Name

[1-[(N-acetyl-4-methylanilino)methyl]naphthalen-2-yl] acetate

InChI

InChI=1S/C22H21NO3/c1-15-8-11-19(12-9-15)23(16(2)24)14-21-20-7-5-4-6-18(20)10-13-22(21)26-17(3)25/h4-13H,14H2,1-3H3

InChI-Schlüssel

MCEIWKGVRRBRRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)OC(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.